

Spectroscopic and Methodological Analysis of 2',2,2,3'-Tetramethylpropiophenone

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Compound of Interest		
	2',2,2,3'-	
Compound Name:	TETRAMETHYLPROPIOPHENO	
	NE	
Cat. No.:	B1357980	Get Quote

Introduction

2',2,3'-Tetramethylpropiophenone is a chemical compound of interest in various fields of chemical research and development. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This document provides a summary of available spectroscopic data and the methodologies used for its acquisition. Due to the limited publicly available, peer-reviewed data for this specific molecule, this guide also outlines general experimental protocols applicable to the characterization of similar aromatic ketones.

Spectroscopic Data

A comprehensive search of scientific literature and chemical databases reveals a scarcity of specific, publicly available spectroscopic data for 2',2,2,3'-tetramethylpropiophenone. Therefore, the following tables are presented as a template, illustrating how such data would be structured. The values provided are hypothetical and based on typical ranges for similar chemical structures.

Table 1: Nuclear Magnetic Resonance (NMR) Data for 2',2,2,3'-Tetramethylpropiophenone



¹H NMR	¹³ C NMR		
Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Hypothetical	Hypothetical	Hypothetical	Hypothetical
7.2-7.4	m	4H	Aromatic (C ₆ H ₄)
3.0	q	1H	СН
2.4	S	3H	Ar-CH₃
1.2	d	6Н	CH(CH ₃) ₂
1.1	S	ЗН	C-CH₃

Table 2: Infrared (IR) Spectroscopy Data for 2',2,2,3'-Tetramethylpropiophenone

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
Hypothetical	Hypothetical	Hypothetical
~3050	Medium	Aromatic C-H Stretch
~2970	Strong	Aliphatic C-H Stretch
~1685	Strong	C=O (Ketone) Stretch
~1600, ~1480	Medium-Strong	Aromatic C=C Bending
~1380, ~1365	Medium	C-H Bending (gem-dimethyl)

Table 3: Mass Spectrometry (MS) Data for 2',2,2,3'-Tetramethylpropiophenone



m/z	Relative Intensity (%)	Fragment Assignment
Hypothetical	Hypothetical	Hypothetical
190	40	[M]+ (Molecular Ion)
147	100	[M - C ₃ H ₇] ⁺
119	80	[C ₉ H ₁₁] ⁺
91	60	[C ₇ H ₇]+ (Tropylium ion)

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are standard in organic chemistry laboratories.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Approximately 5-10 mg of **2',2,2,3'-tetramethylpropiophenone** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- ¹H NMR Acquisition: The sample is placed in the spectrometer. Standard acquisition parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 16-64 scans are typically averaged.
- ¹³C NMR Acquisition: Due to the lower natural abundance of ¹³C, more scans are required (e.g., 1024 or more). Proton decoupling is used to simplify the spectrum.
- 2. Infrared (IR) Spectroscopy
- Sample Preparation: For a solid sample, a small amount is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For a liquid sample, a drop is placed between two salt plates.

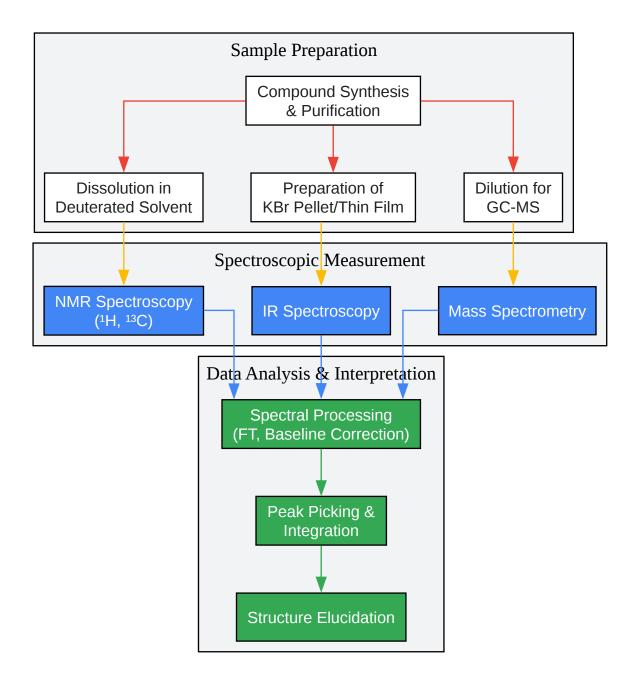


- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then scanned, typically over a range of 4000-400 cm⁻¹. The final spectrum is an average of 16-32 scans.
- 3. Mass Spectrometry (MS)
- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Electron Impact (EI) is a common ionization method for this type of molecule, typically using an electron beam of 70 eV.
- Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or similar detector records the abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 2',2,2,3'-tetramethylpropiophenone.





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Caption: Workflow for Spectroscopic Characterization.

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